molecular formula C20H29N3O6 B11688506 Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate

Cat. No.: B11688506
M. Wt: 407.5 g/mol
InChI Key: GBWLWWKUNXXPCZ-UHFFFAOYSA-N
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Description

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carbamoyl functional group. This compound is often used in organic synthesis and peptide chemistry due to its protective groups and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate typically involves multiple steps, including the protection of amino groups and the formation of amide bonds. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The synthesis can be carried out under mild conditions using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Amines.

    Substitution: Free amine after Boc deprotection.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel drug candidates targeting specific biological pathways.

Biochemical Studies

This compound serves as a useful tool in studying enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. Research has shown that it can be utilized in assays to evaluate enzyme activity and specificity.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable chemists to explore diverse synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in The Royal Society of Chemistry demonstrated its efficacy in synthesizing peptide derivatives, showcasing its role as an intermediate in peptide chemistry .
  • Research conducted at various universities has explored its interactions with biological macromolecules, revealing insights into its potential therapeutic effects .
  • Industrial applications have been noted where this compound is utilized in producing fine chemicals, emphasizing its relevance in commercial synthesis processes .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate involves its ability to act as a protecting group and a reactive intermediate. The Boc group protects the amino group from unwanted reactions during synthesis, and can be selectively removed under acidic conditions. The compound can also participate in amide bond formation, which is crucial in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its structure provides versatility in various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

benzyl 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate

InChI

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)

InChI Key

GBWLWWKUNXXPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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